![molecular formula C11H9BrF3NO B2755691 3-Bromo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one CAS No. 69949-67-3](/img/structure/B2755691.png)
3-Bromo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Bromo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one” is a chemical compound with the molecular weight of 308.1 . It has the IUPAC name of 3-bromo-1-[2-(trifluoromethyl)phenyl]-2-pyrrolidinone .
Synthesis Analysis
While specific synthesis methods for “3-Bromo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one” were not found, pyrrolidine, a similar compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used for pyrrolidine derivatives include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “3-Bromo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one” can be represented by the InChI code: 1S/C11H9BrF3NO/c12-8-5-6-16(10(8)17)9-4-2-1-3-7(9)11(13,14)15/h1-4,8H,5-6H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Bromo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one” include a molecular weight of 308.1 . More specific properties such as melting point, boiling point, and solubility were not found in the search results.Wissenschaftliche Forschungsanwendungen
Catalytic Asymmetric Bromocyclization
Feng Chen, C. Tan, and Y. Yeung (2013) demonstrated a catalytic asymmetric bromocyclization of trisubstituted olefinic amides using a C(2)-symmetric mannitol-derived cyclic selenium catalyst. The resultant enantioenriched pyrrolidine products contained two stereogenic centers, highlighting the potential of 3-Bromo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one in catalyzing significant chemical transformations (Chen, Tan, & Yeung, 2013).
Room Temperature Copper(I) Mediated Cyclisations
A. Clark and colleagues (1999) explored the use of bromo-enamides, like 3-Bromo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one, in copper(I) mediated cyclisations at room temperature. This method efficiently produced unsaturated pyrrolidinones, demonstrating the compound's utility in organic synthesis (Clark et al., 1999).
Synthesis of Biologically Active Compounds
Linxiao Wang and colleagues (2016) highlighted the synthesis of 1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one from compounds like 3-Bromo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one. This synthesis process is vital for creating many biologically active compounds, indicating its significance in pharmaceutical research (Wang et al., 2016).
Photophysical Properties of Bromo Re(I) Complex
Zhenjun Si and colleagues (2009) conducted a study on the effect of the pyrrole moiety on the photophysical properties of bromo rhenium(I) carbonyl complexes. This research demonstrates the applicability of 3-Bromo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one in studying the properties of complex organometallic compounds (Si, Li, Li, & Zhang, 2009).
Synthesis of Antibiotics and Bioactive Compounds
J. Muchowski and R. Naef (1984) discussed the synthesis of antibiotics like verrucarin E using 3-lithiopyrroles derived from compounds such as 3-Bromo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one. This shows the compound's relevance in creating vital medical and biological products (Muchowski & Naef, 1984).
Eigenschaften
IUPAC Name |
3-bromo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrF3NO/c12-9-4-5-16(10(9)17)8-3-1-2-7(6-8)11(13,14)15/h1-3,6,9H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBWCCKYAGCRWTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1Br)C2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{2-[(Dimethylamino)methyl]-1,3-oxazol-4-yl}methanamine](/img/structure/B2755608.png)
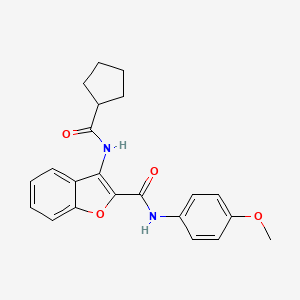
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2755614.png)
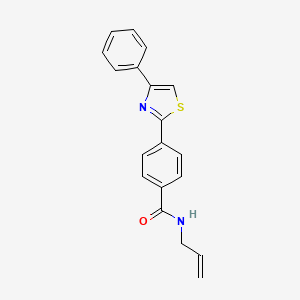
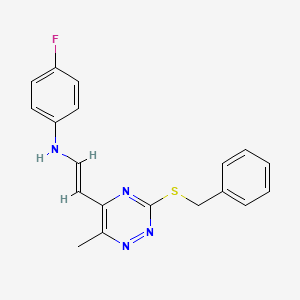
![Methyl 6-[[but-2-ynoyl(methyl)amino]methyl]pyridine-3-carboxylate](/img/structure/B2755620.png)

![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2,6-difluorobenzenesulfonamide](/img/structure/B2755623.png)
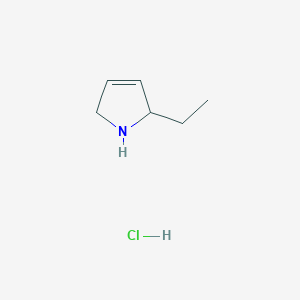
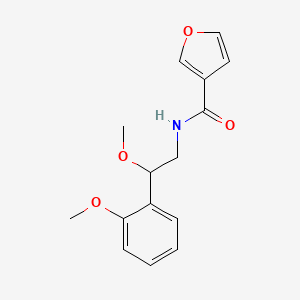
![3-methyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]benzamide](/img/structure/B2755626.png)
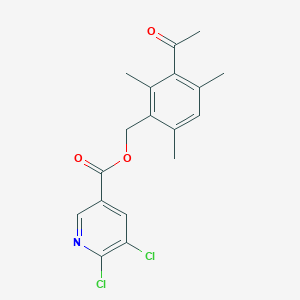
![N-(3-chloro-4-methylphenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2755628.png)
![2-[(4-Butylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2755629.png)